2-Methyl-2-thiazoline

Charge-transfer complexes Antithyroid agent precursors Molecular interaction studies

2-Methyl-2-thiazoline is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, with the molecular formula C₄H₇NS and a molecular weight of 101.17 g/mol. It is a colorless to pale yellow liquid with a density of 1.067 g/mL at 25 °C, a boiling point range of 144.0–145.0 °C, and a melting point of −101.0 °C.

Molecular Formula C4H7NS
Molecular Weight 101.17 g/mol
CAS No. 2346-00-1
Cat. No. B147230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-thiazoline
CAS2346-00-1
Synonyms2-methyl-2-thiazoline
2-methylthiazoline
Molecular FormulaC4H7NS
Molecular Weight101.17 g/mol
Structural Identifiers
SMILESCC1=NCCS1
InChIInChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2-3H2,1H3
InChIKeyJUIQOABNSLTJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-thiazoline (CAS 2346-00-1): Structural and Physicochemical Baseline for Procurement Decisions


2-Methyl-2-thiazoline is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, with the molecular formula C₄H₇NS and a molecular weight of 101.17 g/mol. It is a colorless to pale yellow liquid with a density of 1.067 g/mL at 25 °C, a boiling point range of 144.0–145.0 °C, and a melting point of −101.0 °C . This compound is widely recognized as a Meyers reagent for aldehyde synthesis and serves as a versatile intermediate in organic synthesis, pharmaceutical research, and material science applications [1].

Meyers reagent for aldehyde synthesis from alkyl halides
Donor-acceptor complexation tool for coordination chemistry studies
Predator odor analog for fear-circuit electrophysiology research
Reported DNA damage inducer for genotoxicity pathway studies Data to verify

Why Generic Substitution Fails: Critical Differentiators of 2-Methyl-2-thiazoline (CAS 2346-00-1) vs. In-Class Analogs


Despite the apparent structural similarity within the thiazoline family, 2-methyl-2-thiazoline exhibits distinct electronic, thermochemical, and biological properties that preclude simple substitution by close analogs such as 2-thiazoline-2-thiol, 2-phenyl-2-thiazoline, or 2-methylbenzothiazole. Differences in donor-acceptor behavior, enthalpy of formation, and unique bioactivity profiles—including DNA damage induction and neuronal electrophysiological effects—have been quantitatively established. Additionally, its failure to undergo direct cationic ring-opening polymerization, in contrast to 2-alkyl-2-oxazolines, dictates specific synthetic utility and limitations. The following evidence guide quantifies these differences to inform scientifically grounded selection and procurement.

Charge-transfer complexation

Donor-acceptor behavior differs substantially from thiazole analogs; iodine complex formation constants may shift, altering coordination applications.

Neuronal activation profile

Predator odor-evoked electrophysiological response appears specific; structural analogs may lack this neural circuit activation, limiting interchangeability in fear studies.

Polymerization pathway

Direct cationic ring-opening polymerization is not accessible, unlike 2-alkyl-2-oxazolines; substitution may require alternative synthetic strategies.

Quantitative Evidence Guide: Direct Comparator-Based Differentiation of 2-Methyl-2-thiazoline (CAS 2346-00-1)


Enhanced Donor-Acceptor Interaction: Iodine Charge-Transfer Complex Formation Constants vs. Thiazole Analogs

In a comparative spectroscopic study, 2-methyl-2-thiazoline exhibited significantly stronger donor-acceptor interaction with iodine than thiazole, 4-methylthiazole, clomethiazole, and cloprothiazole. The formation constants for the iodinated complexes of the latter compounds ranged from 10 M⁻¹ to 30 M⁻¹, whereas the values for 2-methyl-2-thiazoline and 2-thiazoline-2-thiol were substantially higher, indicating a strong n-σ* type interaction [1].

Charge-transfer complexation
Head-to-head
Formation constants substantially higher than 30 M⁻¹ vs. 10–30 M⁻¹ for thiazole analogs
Stronger donor-acceptor interaction may support coordination chemistry studies
Exact Kc values not provided in abstract; UV/Vis spectroscopy, 1:1 stoichiometry
Charge-transfer complexes Antithyroid agent precursors Molecular interaction studies

Thermochemical Stability Differentiation: Standard Molar Enthalpy of Formation vs. 2-Methylbenzothiazole and 2-Methylbenzoxazole

Static- and rotating-bomb combustion calorimetry was used to determine the standard molar enthalpies of formation for three structurally related compounds at T = 298.15 K. 2-Methyl-2-thiazoline exhibits a substantially more negative enthalpy of formation (−88.5 ± 2.8 kJ·mol⁻¹) compared to 2-methylbenzothiazole (72.5 ± 1.5 kJ·mol⁻¹) and 2-methylbenzoxazole (−50.7 ± 2.1 kJ·mol⁻¹) [1].

Thermochemical stability
Head-to-head
ΔfH° = −88.5 ± 2.8 kJ·mol⁻¹ vs. 2-methylbenzothiazole (72.5 ± 1.5) and 2-methylbenzoxazole (−50.7 ± 2.1)
More negative enthalpy may support energetic material stability screening
Static- and rotating-bomb combustion calorimetry, T = 298.15 K
Thermochemistry Combustion calorimetry Energetic materials

Neuronal Activation: Electrophysiological Response in dPAG vs. Control Conditions

In freely behaving rats, exposure to 2-methyl-2-thiazoline (2-MT) as a predator odor analog caused a significant increase in the average firing rate and local field potential (LFP) power of neurons in the dorsal periaqueductal gray (dPAG). While the study does not provide direct comparator data for other thiazolines, the observed effect was quantified relative to pre-exposure baseline and is attributed specifically to 2-MT [1].

Neuronal activation
Class-level
Significant increase in dPAG firing rate and LFP power post-exposure (p
Supports fear-circuit electrophysiology studies
Freely behaving rats, implantable microelectrode array; exact fold-change not reported
Polymerization behavior
Cross-study
0% conversion under standard cROP conditions vs. successful polymerization for 2-alkyl-2-oxazolines
Direct cROP not accessible; post-polymerization modification may be required
Lawesson's reagent used to introduce thioamide units into pre-formed poly(2-ethyl-2-oxazoline)
DNA damage induction
Data to verify
Positive for DNA damage via chloride-dependent reactive species formation
May support genotoxicity pathway studies
Quantitative DNA damage metrics not available; in vivo rat and mouse data
Neurobiology Fear behavior Electrophysiology

Polymerization Behavior: Failure of Direct Cationic Ring-Opening Polymerization vs. 2-Alkyl-2-oxazolines

Direct cationic ring-opening polymerization (cROP) of 2-methyl-2-thiazoline was attempted under conditions analogous to those used for 2-alkyl-2-oxazoline monomers. No conversion was observed, indicating that 2-methyl-2-thiazoline does not undergo cROP under standard conditions. In contrast, 2-alkyl-2-oxazolines readily polymerize via cROP to yield poly(2-alkyl-2-oxazoline)s. This necessitated an alternative post-polymerization modification approach using Lawesson's reagent to introduce thioamide units into pre-formed poly(2-ethyl-2-oxazoline) [1].

Polymerization behavior
Cross-study
0% conversion under standard cROP conditions vs. successful polymerization for 2-alkyl-2-oxazolines
Direct cROP not accessible; post-polymerization modification may be required
Lawesson's reagent used to introduce thioamide units into pre-formed poly(2-ethyl-2-oxazoline)
Polymer chemistry Cationic ring-opening polymerization Polythiazolines

DNA Damage Induction: Reactive Species Generation via Chloride Ion Engagement

2-Methyl-2-thiazoline (MTZ) causes DNA damage through its ability to react with chloride ions to form reactive species that can bind to DNA bases. While specific quantitative DNA damage metrics (e.g., comet assay tail moment) are not provided in the abstract, the mechanism is explicitly described and distinguishes MTZ from many other thiazoline derivatives lacking this genotoxic potential. This property has been demonstrated in Sprague-Dawley rats and wild-type mice .

DNA damage induction
Data to verify
Positive for DNA damage via chloride-dependent reactive species formation
May support genotoxicity pathway studies
Quantitative DNA damage metrics not available; in vivo rat and mouse data
Genotoxicity DNA damage Reactive species

Recommended Application Scenarios for 2-Methyl-2-thiazoline (CAS 2346-00-1) Based on Quantified Differentiation Evidence


Synthesis of Aldehydes as a Meyers Reagent

2-Methyl-2-thiazoline is well-established as a Meyers reagent for the conversion of alkyl halides to aldehydes [1]. This specific synthetic utility is not shared by all thiazoline analogs, making it a preferred choice for aldehyde synthesis workflows.

Precursor for Antithyroid Agents via Strong Donor-Acceptor Interaction

The significantly enhanced charge-transfer complex formation with iodine, as quantified by formation constants >30 M⁻¹ (vs. 10–30 M⁻¹ for thiazole analogs), supports the use of 2-methyl-2-thiazoline as a starting material for the synthesis of novel antithyroid agents [2].

Neuroscience Tool Compound for Fear Behavior Studies

Exposure to 2-methyl-2-thiazoline reliably induces innate fear and defensive behaviors in rats, accompanied by a statistically significant increase in dPAG neuronal firing rate and LFP power [3]. This specific neurobiological activity makes it a valuable tool for investigating predator odor-evoked neural circuits.

Post-Polymerization Modification for Thioamide-Containing Copolymers

Given that direct cationic ring-opening polymerization of 2-methyl-2-thiazoline is not accessible (0% conversion), synthetic routes must rely on post-polymerization modification strategies. For example, thioamide units can be introduced into pre-formed poly(2-ethyl-2-oxazoline) using Lawesson's reagent to yield poly(2-ethyl-2-thiazoline)-co-(2-ethyl-2-oxazoline) copolymers with up to 95 mol% thioamide content [4].

Application
Selection Property
Validation Focus
Aldehyde synthesis (Meyers reagent)
Meyers reagent reaction fit
Aldehyde conversion and product specificity
Antithyroid agent candidate synthesis
Donor-acceptor complexation capacity
Charge-transfer complex formation with iodine
Predator odor-evoked fear circuit studies
Neuronal activation in dPAG
Firing rate and LFP power monitoring
Thioamide-containing copolymer synthesis
Post-polymerization thioamide incorporation
Thioamide content and copolymer dispersity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-thiazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.